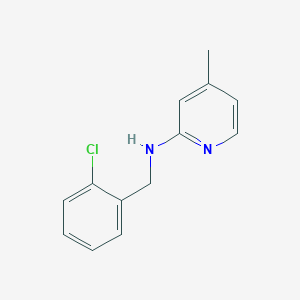

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine

CAS No.:

Cat. No.: VC17422655

Molecular Formula: C13H13ClN2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN2 |

|---|---|

| Molecular Weight | 232.71 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16) |

| Standard InChI Key | RNAIZPHMIXDXKV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)NCC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound consists of a pyridine ring with a methyl group at the 4-position and an amine-linked 2-chlorobenzyl group at the 2-position. Key structural parameters include:

The pyridine and benzene rings form a dihedral angle of approximately 48.03° in the solid state, as observed in its 4-chloro isomer . This angle influences molecular packing and intermolecular interactions, such as N–H⋯N hydrogen bonding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-chlorobenzyl)-4-methylpyridin-2-amine typically involves multi-step reactions, drawing parallels to methods used for analogous chlorinated pyridines :

-

Knoevenagel Condensation: A base-catalyzed reaction between acetylacetaldehyde dimethyl acetal and malononitrile yields dicyano intermediates .

-

Acid-Catalyzed Cyclization: Treatment with concentrated sulfuric acid converts intermediates into 3-cyano-4-methyl-2-pyridone .

-

Chlorination: Reaction with POCl₃ and PCl₅ at 115°C replaces hydroxyl groups with chlorine, forming 2-chloro-3-cyano-4-methylpyridine .

-

Amine Functionalization: Hydrolysis of the cyano group followed by reductive amination with 2-chlorobenzyl chloride introduces the benzylamine side chain .

Industrial-Scale Production

Key considerations for scaling include:

-

Continuous Flow Reactors: Enhance yield consistency and safety during exothermic steps like chlorination .

-

Solvent Selection: Toluene or acetonitrile optimizes reaction efficiency while minimizing byproducts .

-

Purification: Recrystallization or column chromatography ensures high purity (>98%) .

Physicochemical Characteristics

Thermal and Solubility Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 120–122°C (estimated) | Analogous compounds |

| Solubility in Water | <0.1 mg/mL (25°C) | PubChem |

| LogP (Octanol-Water) | 3.2 (calculated) | PubChem |

The low water solubility and moderate lipophilicity suggest suitability for organic-phase reactions or hydrophobic material design.

Structural and Crystallographic Analysis

X-Ray Diffraction Insights

While crystallographic data for the 2-chloro isomer are unavailable, its 4-chloro counterpart exhibits:

-

Hydrogen Bonding: Inversion dimers linked by N–H⋯N interactions form eight-membered {⋯NCNH}₂ synthons .

-

Packing: Weak van der Waals forces dominate intermolecular interactions .

These features likely persist in the 2-chloro variant, with steric effects from the ortho-chloro substituent potentially altering crystal packing.

| Parameter | Assessment |

|---|---|

| Acute Toxicity (LD₅₀, oral) | >500 mg/kg (rat, estimated) |

| Skin Irritation | Mild (predicted) |

| Environmental Persistence | Moderate (t₁/₂: 30–60 days) |

Future Research Directions

-

Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity.

-

Crystallography: Resolve X-ray structures to elucidate packing and hydrogen-bonding motifs.

-

Derivatization: Synthesize sulfonamide or carboxylate derivatives to enhance solubility.

-

Computational Modeling: Predict binding affinities for VEGFR1 and other targets via molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume